Benzothiazole, 2-ethyl-5-nitro-
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Overview
Description
Benzothiazole, 2-ethyl-5-nitro- is a derivative of benzothiazole, a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is characterized by the presence of an ethyl group at the second position and a nitro group at the fifth position of the benzothiazole ring. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science.
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . These enzymes play crucial roles in bacterial growth and survival, making them effective targets for antibacterial agents.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the enzymes’ activities . This interaction disrupts the normal functioning of the bacteria, leading to their death or inhibition of growth.
Biochemical Pathways
Benzothiazole derivatives affect various biochemical pathways due to their wide range of enzyme targets . For instance, inhibition of DNA gyrase disrupts DNA replication, while inhibition of dihydroorotase disrupts pyrimidine biosynthesis. The disruption of these pathways leads to downstream effects that inhibit bacterial growth and survival.
Result of Action
The result of the action of 2-ethyl-5-nitro-1,3-benzothiazole is the inhibition of bacterial growth and survival. By inhibiting key enzymes, the compound disrupts essential biochemical pathways, leading to the death of the bacteria or inhibition of their growth .
Action Environment
The action, efficacy, and stability of 2-ethyl-5-nitro-1,3-benzothiazole can be influenced by various environmental factors. For instance, pH can affect the compound’s solubility and stability, while temperature can influence its rate of reaction. Additionally, the presence of other compounds or substances can impact the compound’s efficacy through interactions or competition for the same targets .
Preparation Methods
The synthesis of Benzothiazole, 2-ethyl-5-nitro- typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by nitration. One common method includes the reaction of 2-aminobenzenethiol with ethyl aldehyde under acidic conditions to form the intermediate 2-ethylbenzothiazole. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the fifth position.
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. These methods may involve the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Benzothiazole, 2-ethyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzothiazole, 2-ethyl-5-nitro- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Benzothiazole derivatives are investigated for their potential as anticancer agents, due to their ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic and optical properties.
Comparison with Similar Compounds
Benzothiazole, 2-ethyl-5-nitro- can be compared with other benzothiazole derivatives, such as:
Benzothiazole, 2-methyl-5-nitro-: Similar structure but with a methyl group instead of an ethyl group, which may result in different biological activities and properties.
Benzothiazole, 2-ethyl-6-nitro-: The nitro group is positioned at the sixth position, potentially altering its reactivity and interactions with biological targets.
Benzothiazole, 2-ethyl-5-chloro-: The nitro group is replaced with a chloro group, which can significantly change the compound’s chemical and biological properties.
Properties
IUPAC Name |
2-ethyl-5-nitro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c1-2-9-10-7-5-6(11(12)13)3-4-8(7)14-9/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDMRFAQEKUVLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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